Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate
Description
Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate is a hybrid molecule combining the rigid adamantane scaffold with a pyrazine-2-amido moiety. This compound is synthesized via sequential steps: esterification of adamantane-1-carboxylic acid to form methyl adamantane-1-carboxylate (85–98% yield) , followed by hydrazide formation (93–98% yield) , and subsequent condensation with pyrazine-2-carboxylic acid derivatives. Its structural uniqueness lies in the dual functionalization of the adamantane core, enabling applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-(pyrazine-2-carbonylamino)adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-23-15(22)16-5-11-4-12(6-16)8-17(7-11,10-16)20-14(21)13-9-18-2-3-19-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMDFHLAWISPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate typically involves multi-step organic reactions. The adamantane core can be functionalized through various methods, such as Friedel-Crafts acylation, followed by the introduction of the pyrazine carboxamide group through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of automated systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the adamantane core or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
One of the primary applications of methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate is its role as an allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This receptor is crucial for modulating glutamate neurotransmission, which is implicated in numerous neurological disorders such as schizophrenia, anxiety, and depression. Research indicates that compounds like this compound can enhance or inhibit receptor activity, providing therapeutic avenues for treating central nervous system diseases .
Pharmaceutical Compositions
The compound can be formulated into pharmaceutical compositions aimed at treating various conditions. For instance, it has been studied for its efficacy in treating alcohol dependence and gastroesophageal reflux disease by modulating neurotransmitter systems involved in these disorders . The versatility of this compound allows it to be tailored for different therapeutic targets through structural modifications.
Material Science
Synthesis and Functionalization
This compound serves as a building block in the synthesis of more complex molecular structures. Its adamantane scaffold allows for the introduction of various functional groups, enhancing its utility in creating novel materials with specific properties. The rigid structure of adamantane facilitates unique packing arrangements in self-assembled monolayers, which are crucial for applications in nanotechnology and materials engineering .
Coordination Chemistry
The compound's ability to form coordination complexes expands its application range. Research has shown that derivatives can encapsulate guest molecules within their structures, leading to potential uses in drug delivery systems and catalysis . The inclusion of pyrazine moieties further enhances the electronic properties of these complexes, making them suitable for applications in sensors and electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity. The pyrazine carboxamide group can form hydrogen bonds and other interactions with target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Adamantane Derivatives with Heterocyclic Substituents
(a) Triazole and Tetrazole Derivatives
Compounds like 3-(3-methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (mtrzadcH) and 3-(tetrazol-1-yl)-adamantane-1-carboxylic acid (tzadcH) replace the pyrazine-2-amido group with triazole or tetrazole rings. These derivatives exhibit:
- Synthetic Yields : 47–81% .
- Biological Activity : Demonstrated antifungal and antibacterial properties, with copper(II) complexes showing enhanced activity .
- Structural Characterization : Confirmed via FT-IR, NMR, and X-ray crystallography using SHELX software .
(b) Hydrazide-Hydrazone Derivatives
Adamantane-1-carbohydrazide derivatives (e.g., 1-(1-adamantylcarbonyl)-4-phenylthiosemicarbazide ) form Schiff bases with aldehydes or ketones. These compounds:
- Synthetic Route : Condensation of adamantane-1-carbohydrazide with carbonyl compounds (yields: 70–90%) .
- Bioactivity : Exhibit antimicrobial and anticancer activity, with IC₅₀ values in the micromolar range against leukemia cell lines .
- Thermal Stability : Lower than the target compound due to less rigid hydrazone linkages.
Pyrazine-Functionalized Analogues
(a) Methyl 3-amino-2-pyrazinecarboxylate
This precursor compound shares the pyrazine core but lacks the adamantane moiety. Key properties:
- Purity : >97% .
- Applications : Used in synthesizing antiviral and antitubercular agents .
- Limitation : Absence of the adamantane scaffold reduces lipid membrane penetration efficiency compared to the target compound.
(b) Metal Complexes
The target compound’s pyrazine-2-amido group can chelate metal ions (e.g., Co(II), Cu(II)), akin to adamantane-1-carboxylic acid pyridin-2-ylmethylene hydrazide (APH) complexes .
Mechanistic and Computational Insights
- Computational studies often simplify adamantane-1-carboxylate to acetate to reduce complexity, but this overlooks steric interactions .
- Metal Chelation : The pyrazine-2-amido group’s nitrogen atoms enable stronger metal coordination than pyridine-based analogues, as seen in APH complexes .
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate, and how can side products be minimized?
Methodological Answer: The synthesis of adamantane-carboxylate derivatives often involves multi-step reactions. For example, methyl adamantane-1-carboxylate can react with hydrazine under prolonged heating to form adamantane-1-carbohydrazide, which is further functionalized with pyrazine-2-carboxylic acid derivatives. Key parameters include:
- Solvent choice : Ethanol or aqueous NaOH improves solubility and reaction efficiency .
- Temperature : Heating at reflux (~78°C for ethanol) accelerates cyclization and reduces side products like unreacted intermediates.
- Catalysts : Base catalysts (e.g., NaOH) facilitate cyclization steps, as seen in analogous triazoline-thione syntheses .
- Reaction monitoring : Thin-layer chromatography (TLC) or LC-MS can identify intermediates and optimize reaction termination.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer: A combination of techniques is required:
- 1H/13C NMR : Assigns proton environments (e.g., adamantane CH₂ groups at δ ~1.5–2.5 ppm and pyrazine aromatic protons at δ ~8.5–9.5 ppm) and carbonyl carbons (δ ~165–175 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak matching calculated mass).
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.21 Å, C-N ~1.34 Å) using programs like SHELXL .
- IR spectroscopy : Confirms amide (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities.
Q. How can solubility challenges be addressed during biological assays of this compound?
Methodological Answer: Adamantane derivatives are highly hydrophobic. Strategies include:
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity.
- Pro-drug formulation : Ester hydrolysis to the carboxylic acid improves hydrophilicity .
- Nanoformulation : Liposomal encapsulation or polymeric nanoparticles enhance bioavailability .
Advanced Research Questions
Q. What computational approaches are suitable for analyzing the conformational stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, MN15/def2-TZVPD basis sets predict electronic properties and reactive sites .
- Molecular Dynamics (MD) : Simulates solvation effects and ligand-protein interactions using AMBER or CHARMM force fields.
- Docking studies : AutoDock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., viral proteases) .
Q. How does the adamantane scaffold influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The adamantane core increases logP values, enhancing blood-brain barrier penetration but reducing renal clearance.
- Metabolic stability : Adamantane’s rigidity resists cytochrome P450 oxidation, prolonging half-life .
- Toxicity : Structural analogs show minimal hepatotoxicity in vitro (IC50 > 50 μM in HepG2 cells) but require in vivo validation.
Q. What crystallographic challenges arise with this compound, and how are they resolved?
Methodological Answer:
- Crystal growth : Slow evaporation from dichloromethane/hexane mixtures yields diffraction-quality crystals.
- Twinned data : SHELXD or OLEX2 detwinning algorithms resolve overlapping reflections .
- Disorder modeling : Partial occupancy refinement in SHELXL accounts for flexible pyrazine-amide moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
